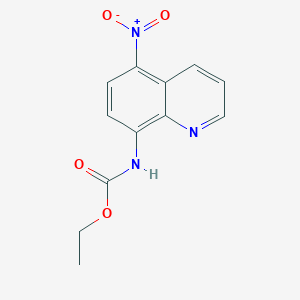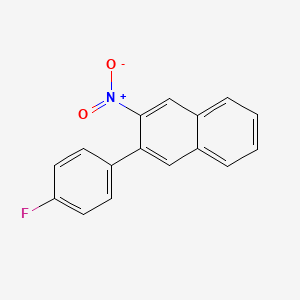![molecular formula C13H9ClN2O2 B11854655 4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline CAS No. 1033810-11-5](/img/structure/B11854655.png)
4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline is a heterocyclic compound that features a benzoxazole ring fused with a chloroaniline moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the benzoxazole ring, which is known for its biological activity, combined with the chloroaniline group, makes this compound a valuable target for synthesis and study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline typically involves the formation of the benzoxazole ring followed by its attachment to the chloroaniline moiety. One common method involves the cyclization of o-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring. This intermediate is then reacted with 3-chloroaniline under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to maximize the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives.
Scientific Research Applications
4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline involves its interaction with various molecular targets. The benzoxazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific biological pathways, resulting in the compound’s observed biological effects. The chloroaniline moiety may also contribute to the compound’s activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler compound with similar biological activity.
3-Chloroaniline: Shares the chloroaniline moiety but lacks the benzoxazole ring.
4-(Benzo[d]oxazol-4-yloxy)-aniline: Similar structure but without the chloro group.
Uniqueness
4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline is unique due to the combination of the benzoxazole ring and the chloroaniline moiety This combination enhances its biological activity and makes it a valuable compound for various applications
Properties
CAS No. |
1033810-11-5 |
|---|---|
Molecular Formula |
C13H9ClN2O2 |
Molecular Weight |
260.67 g/mol |
IUPAC Name |
4-(1,3-benzoxazol-4-yloxy)-3-chloroaniline |
InChI |
InChI=1S/C13H9ClN2O2/c14-9-6-8(15)4-5-10(9)18-12-3-1-2-11-13(12)16-7-17-11/h1-7H,15H2 |
InChI Key |
XSFDOJQLORNRFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=C(C=C(C=C3)N)Cl)N=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,11-Dimethyl[1]benzothieno[3,2-g]isoquinoline](/img/structure/B11854578.png)
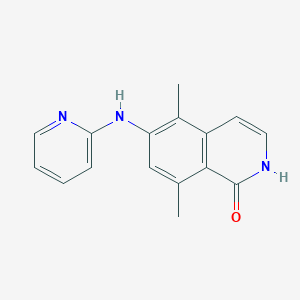
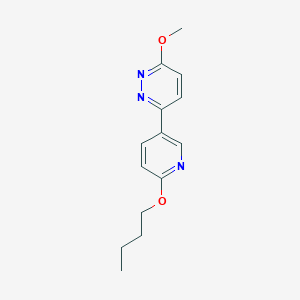
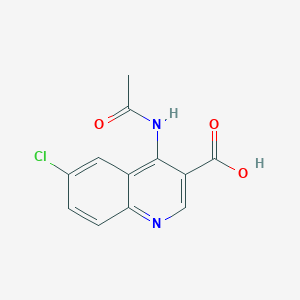

![1-Piperidinecarboxaldehyde, 4-[(2,4-difluorophenyl)(hydroxyimino)methyl]-](/img/structure/B11854613.png)

